molecular formula C20H17BrN2O2 B11107461 2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide

Cat. No.: B11107461
M. Wt: 397.3 g/mol
InChI Key: DHDHJGOGYIVTPO-ONRJMHNSSA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety and a furan ring connected through an aceto-hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Starting with naphthalene, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromonaphthalene.

    Acylation: The bromonaphthalene can then be acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-bromo-1-acetylnaphthalene.

    Hydrazide Formation: The acetylnaphthalene can be reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation: Finally, the hydrazide can be condensed with 4-(furan-2-yl)but-3-en-2-one under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the furan ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the double bond in the butenylidene group, using reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the naphthalene ring can be a site for nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst, mild conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the butenylidene group.

    Substitution: Substituted derivatives of the bromonaphthalene moiety.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: It may act as a ligand in the formation of coordination complexes with metals.

Biology and Medicine

    Pharmacological Studies:

    Biological Probes: Used as a probe to study biological pathways and interactions.

Industry

    Material Science:

    Catalysis: May be used in catalytic processes due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE: Lacks the furan and butenylidene groups.

    N’-[(2E3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]ACETOHYDRAZIDE: Lacks the bromonaphthalene moiety.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C20H17BrN2O2/c1-14(8-10-16-5-4-12-25-16)22-23-20(24)13-15-9-11-19(21)18-7-3-2-6-17(15)18/h2-12H,13H2,1H3,(H,23,24)/b10-8+,22-14+

InChI Key

DHDHJGOGYIVTPO-ONRJMHNSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C=C/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C=CC3=CC=CO3

Origin of Product

United States

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